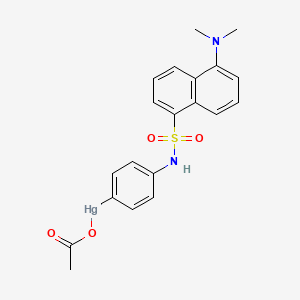

Dapma

Description

Properties

CAS No. |

53282-60-3 |

|---|---|

Molecular Formula |

C20H20HgN2O4S |

Molecular Weight |

585 g/mol |

IUPAC Name |

acetyloxy-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]mercury |

InChI |

InChI=1S/C18H17N2O2S.C2H4O2.Hg/c1-20(2)17-12-6-11-16-15(17)10-7-13-18(16)23(21,22)19-14-8-4-3-5-9-14;1-2(3)4;/h4-13,19H,1-2H3;1H3,(H,3,4);/q;;+1/p-1 |

InChI Key |

SCMNCGCPEIIYQD-UHFFFAOYSA-M |

SMILES |

CC(=O)O[Hg]C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |

Canonical SMILES |

CC(=O)O[Hg]C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Synonyms |

4-dansyl aminophenylmercuric acetate DAPMA p-dansylaminophenylmercuric acetate |

Origin of Product |

United States |

Foundational & Exploratory

The Photophysical Intricacies of Dapma: A Technical Guide to its Fluorescence Mechanism

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today delves into the core fluorescence mechanism of p-Dansylaminophenylmercuric acetate (Dapma), a molecule of significant interest to researchers in drug development and cellular biology. This guide provides an in-depth analysis of the photophysical processes governing its fluorescence, detailed experimental protocols, and a quantitative summary of its key characteristics, offering a vital resource for scientists leveraging this unique fluorescent probe.

At the heart of this compound's fluorescence is the dansyl group, a well-known fluorophore whose emission properties are exquisitely sensitive to its local environment. The fluorescence mechanism is primarily driven by an Intramolecular Charge Transfer (ICT) process. Upon excitation with light, an electron is promoted from the electron-donating dimethylamino group to the electron-accepting sulfonyl group within the dansyl moiety. The efficiency and spectral characteristics of this charge transfer are heavily influenced by the polarity of the surrounding solvent.

A critical feature of this compound is the presence of a mercury atom, which introduces a pathway for fluorescence quenching. This quenching is believed to occur through a heavy-atom effect, which promotes intersystem crossing from the excited singlet state to a non-emissive triplet state, thereby reducing the fluorescence quantum yield. The degree of quenching can be modulated by the interaction of the mercury atom with other molecules, forming the basis for its application as a sensor.

Quantitative Photophysical Data

To facilitate comparative analysis, the key photophysical parameters of this compound are summarized below. It is important to note that these values can vary significantly with the solvent environment.

| Photophysical Parameter | Value | Conditions |

| Excitation Maximum (λex) | ~340 nm | In organic solvents |

| Emission Maximum (λem) | ~520 nm | In non-polar solvents |

| Varies with solvent polarity | ||

| Stokes Shift | Highly solvent-dependent | |

| Fluorescence Quantum Yield (ΦF) | Variable, subject to quenching | |

| Fluorescence Lifetime (τF) | Nanosecond range, sensitive to quenchers |

Core Fluorescence Mechanism: A Visual Representation

The following diagram illustrates the key steps in the fluorescence and quenching mechanism of this compound.

Caption: Simplified Jablonski diagram for this compound illustrating excitation, intramolecular charge transfer, fluorescence, and quenching pathways.

Experimental Protocols

Steady-State Fluorescence Spectroscopy

This protocol outlines the measurement of the fluorescence excitation and emission spectra of this compound.

Objective: To determine the wavelengths of maximum excitation and emission and to observe the effect of solvent polarity on the emission spectrum.

Materials:

-

p-Dansylaminophenylmercuric acetate (this compound)

-

Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, methanol)

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dioxane) at a concentration of 1 mM.

-

Prepare a series of dilute solutions (1-10 µM) of this compound in each of the selected solvents. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Record the absorbance spectrum of each solution using a UV-Vis spectrophotometer to determine the absorption maximum.

-

To measure the emission spectrum, set the excitation wavelength of the fluorometer to the absorption maximum (~340 nm).

-

Scan the emission spectrum from 400 nm to 700 nm.

-

To measure the excitation spectrum, set the emission monochromator to the wavelength of maximum emission (~520 nm) and scan the excitation wavelength from 250 nm to 450 nm.

-

Record the excitation and emission maxima for this compound in each solvent.

Time-Resolved Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence lifetime of this compound.

Objective: To determine the excited-state lifetime of this compound and observe the effect of quenchers.

Materials:

-

Time-Correlated Single Photon Counting (TCSPC) system

-

Pulsed light source (e.g., picosecond laser or LED) with an excitation wavelength near 340 nm

-

This compound solutions (as prepared for steady-state measurements)

-

Quencher solution (e.g., potassium iodide)

Procedure:

-

Use the TCSPC system to measure the fluorescence decay of the this compound solutions.

-

The instrument response function (IRF) should be recorded using a scattering solution (e.g., Ludox) at the excitation wavelength.

-

The fluorescence decay curves are collected by exciting the sample and measuring the arrival times of single emitted photons relative to the excitation pulse.

-

The collected decay data is then deconvoluted with the IRF and fitted to an exponential decay model to extract the fluorescence lifetime (τF).

-

To study quenching, add aliquots of the quencher solution to the this compound solution and repeat the lifetime measurement.

Experimental Workflow

The following diagram outlines the general workflow for the photophysical characterization of this compound.

Caption: General workflow for the photophysical characterization of this compound.

This technical guide provides a foundational understanding of the fluorescence mechanism of this compound. For researchers and drug development professionals, a thorough grasp of these principles is paramount for the effective design and interpretation of experiments utilizing this versatile fluorescent probe.

The "Dapma" Dilemma: A Technical Guide to a Potent Alternative for Thiol Detection

A Note to the Reader: Initial searches for a fluorescent probe specifically named "Dapma" did not yield conclusive results in scientific literature. It is plausible that "this compound" is an acronym or a less common designation for a known chemical entity. Given the potential interpretation of "this compound" as a (Dimethylamino)phenyl-maleimide derivative, and the widespread use of maleimides as thiol-reactive fluorescent probes, this guide will focus on a well-characterized and representative member of this class: N-(1-pyrenyl)maleimide (NPM) . The principles, protocols, and data presented herein for NPM are broadly applicable to other maleimide-based thiol probes and will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals.

Introduction to N-(1-pyrenyl)maleimide (NPM) as a Fluorescent Probe for Thiols

N-(1-pyrenyl)maleimide (NPM) is a thiol-reactive fluorescent probe that is virtually non-fluorescent in aqueous solutions but becomes strongly fluorescent upon covalent reaction with sulfhydryl groups.[1] This "turn-on" fluorescence mechanism makes NPM an excellent tool for the sensitive detection and quantification of thiols in biological and chemical systems. The maleimide moiety of NPM reacts specifically with the sulfhydryl group of cysteine residues in proteins and peptides, as well as other small molecule thiols, via a Michael addition reaction. This reaction forms a stable thioether bond, leading to a significant increase in the fluorescence quantum yield of the pyrene fluorophore.[2] The high sensitivity and specificity of NPM, coupled with the favorable spectral properties of the pyrene fluorophore, make it a valuable reagent in various applications, including protein labeling, conformational studies, and thiol quantification assays.

Core Properties and Quantitative Data

The photophysical and chemical properties of N-(1-pyrenyl)maleimide and its thiol adducts are summarized in the table below. This data is essential for designing experiments and interpreting results.

| Property | Value | Comments |

| Chemical Formula | C₂₀H₁₁NO₂ | |

| Molecular Weight | 313.31 g/mol | |

| Excitation Wavelength (λex) | ~340 nm | The primary absorption peak for the pyrene fluorophore. A subsidiary peak is often observed around 325 nm.[3] |

| Emission Wavelength (λem) | ~376 nm and ~396 nm | NPM-thiol adducts exhibit a characteristic structured emission spectrum with two main peaks.[1] |

| Fluorescence Quantum Yield (Φf) | Unreacted NPM: Near zero in aqueous solutionNPM-thiol adduct: 0.040 ± 0.002 | The quantum yield is for the NPM-mercaptoethanol adduct.[2] The significant increase upon reaction forms the basis of the assay. |

| Extinction Coefficient (ε) | 28,564 ± 480 M⁻¹cm⁻¹ at 340 nm | For the NPM-mercaptoethanol adduct.[2] |

| Reactive Group | Maleimide | Reacts with sulfhydryl groups (thiols). |

| Reaction pH | 6.5 - 7.5 | The reaction is most efficient and specific at neutral to slightly acidic pH. Above pH 8.0, hydrolysis of the maleimide can occur. |

Signaling Pathway and Reaction Mechanism

The detection of thiols by NPM is based on a covalent reaction that leads to a significant change in the probe's fluorescence. The underlying mechanism is a Michael addition of the thiol group to the electron-deficient double bond of the maleimide ring.

A potential secondary reaction can occur if a primary amino group is in close proximity to the newly formed NPM-thiol adduct. This involves an intramolecular aminolysis of the succinimido ring, which results in a red shift of the emission spectrum.[1] This phenomenon can be exploited for cross-linking studies to probe the spatial relationship between sulfhydryl and amino groups in proteins.

Experimental Protocols

The following are detailed methodologies for the use of N-(1-pyrenyl)maleimide in thiol detection and protein labeling.

Preparation of Reagents

-

NPM Stock Solution: Prepare a 10 mM stock solution of NPM in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.

-

Reaction Buffer: A suitable reaction buffer is 10-100 mM phosphate, Tris, or HEPES at a pH of 7.0-7.5. Buffers should be free of any thiol-containing compounds. For reactions with proteins that have disulfide bonds that need to be accessible for labeling, the buffer should be degassed to minimize oxidation.

-

(Optional) Reducing Agent: To label cysteine residues involved in disulfide bonds, a reducing agent is required. Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it is stable and does not contain a thiol group that would react with NPM. Prepare a fresh stock solution of TCEP in the reaction buffer.

General Protocol for Thiol Quantification

This protocol can be used to determine the concentration of thiols in a sample.

-

Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., L-cysteine or glutathione) in the reaction buffer.

-

In a fluorescence microplate reader or cuvette-based fluorometer, add the sample and standards.

-

Add the NPM stock solution to each well or cuvette to a final concentration typically in the range of 10-50 µM. The final concentration of the organic solvent from the NPM stock should be kept low (e.g., <1%) to avoid affecting protein structure or the reaction.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence intensity at an emission wavelength of ~376 nm with excitation at ~340 nm.

-

Determine the thiol concentration in the samples by comparing their fluorescence to the standard curve.

Protocol for Protein Labeling

This protocol is designed for the covalent labeling of cysteine residues in proteins.

-

Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.

-

(Optional) If labeling of cysteines in disulfide bonds is desired, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.

-

Add a 10- to 20-fold molar excess of the NPM stock solution to the protein solution. The reaction should be performed with gentle stirring or rocking.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

To stop the reaction, an excess of a low molecular weight thiol, such as 2-mercaptoethanol or dithiothreitol (DTT), can be added to consume any unreacted NPM.

-

Separate the labeled protein from the unreacted probe and quenching agent using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the labeling of a protein with NPM and subsequent purification.

Considerations and Potential Issues

-

Selectivity: While maleimides are highly selective for thiols at neutral pH, some reaction with amines can occur at higher pH values. It is crucial to maintain the recommended pH range for optimal selectivity.

-

Hydrolysis: The maleimide group can undergo hydrolysis, especially at pH values above 8.0. This will render the probe unreactive towards thiols. Therefore, stock solutions should be prepared in anhydrous solvents and aqueous reaction mixtures should be prepared fresh.

-

Side Reactions: As mentioned, the NPM-thiol adduct can undergo further reaction with nearby primary amines. Additionally, a side reaction leading to thiazine formation has been reported for maleimide-thiol adducts, particularly with N-terminal cysteines. This can lead to a change in the chemical structure of the adduct over time.

-

Photostability: Pyrene is a relatively photostable fluorophore, but as with all fluorescent probes, exposure to intense light should be minimized to prevent photobleaching.

By understanding the principles and protocols outlined in this guide, researchers can effectively utilize N-(1-pyrenyl)maleimide and other maleimide-based probes for the sensitive and specific detection of thiols in a wide range of scientific applications.

References

- 1. N-(1-pyrene)maleimide: a fluorescent cross-linking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - SK [thermofisher.com]

Spectral Properties of 4-Dansyl Aminophenylmercuric Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral properties of 4-Dansyl aminophenylmercuric acetate, a fluorescent organomercurial compound. Due to the limited availability of direct studies on this specific molecule, this guide synthesizes data from analyses of the parent compounds, the dansyl moiety, and 4-aminophenylmercuric acetate (APMA). The information presented is intended to serve as a foundational resource for researchers utilizing this compound in experimental settings.

Core Spectral Properties

The spectral characteristics of 4-Dansyl aminophenylmercuric acetate are primarily dictated by the dansyl group, a well-established fluorescent label. The aminophenylmercuric acetate component serves as a reactive moiety, particularly for targeting thiol groups in proteins.

Quantitative Spectral Data

The following table summarizes the expected spectral properties based on known data for dansyl derivatives.

| Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λabs) | ~340 nm | Ethanol |

| ~254 nm | Ethanol | |

| Excitation Maximum (λex) | ~335-340 nm | Ethanol |

| Emission Maximum (λem) | ~518-535 nm | Ethanol |

Note: These values are based on typical spectral data for dansyl compounds and may vary slightly for 4-Dansyl aminophenylmercuric acetate.

Experimental Protocols

Synthesis of 4-Dansyl Aminophenylmercuric Acetate

The synthesis would likely proceed via the reaction of 4-aminophenylmercuric acetate with dansyl chloride in an appropriate solvent.

Materials:

-

4-Aminophenylmercuric acetate (APMA)

-

Dansyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine)

-

Stir plate and stir bar

-

Round bottom flask

-

Apparatus for thin-layer chromatography (TLC)

-

Column chromatography setup (Silica gel)

Procedure:

-

Dissolve 4-aminophenylmercuric acetate in the anhydrous aprotic solvent in a round bottom flask.

-

Add a slight molar excess of a tertiary amine base to the solution to act as a proton scavenger.

-

Slowly add an equimolar amount of dansyl chloride to the stirred solution at room temperature.

-

Allow the reaction to proceed for several hours, monitoring the progress by TLC.

-

Upon completion, the reaction mixture is typically washed with a mild aqueous acid and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure 4-Dansyl aminophenylmercuric acetate.

Spectroscopic Analysis

UV-Visible Absorption Spectroscopy:

-

Prepare a dilute solution of 4-Dansyl aminophenylmercuric acetate in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Use a calibrated UV-Vis spectrophotometer to scan the absorbance of the solution from 200 nm to 600 nm.

-

Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy:

-

Using the same solution, transfer it to a quartz cuvette suitable for fluorescence measurements.

-

Set the excitation wavelength on the spectrofluorometer to the determined absorption maximum (around 340 nm).

-

Scan the emission spectrum over a range of approximately 400 nm to 700 nm.

-

Identify the wavelength of maximum emission (λem).

Protein Labeling with 4-Dansyl Aminophenylmercuric Acetate

This compound can be used as a fluorescent probe to label proteins, primarily by reacting with cysteine residues.

Materials:

-

Purified protein with accessible thiol groups

-

4-Dansyl aminophenylmercuric acetate stock solution (in a compatible solvent like DMSO)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Size-exclusion chromatography column for purification

Procedure:

-

Dissolve the purified protein in the reaction buffer to a known concentration.

-

Add a 5- to 20-fold molar excess of the 4-Dansyl aminophenylmercuric acetate stock solution to the protein solution.

-

Incubate the reaction mixture at room temperature or 4°C for 1-2 hours, protected from light.

-

To remove the unreacted probe, pass the reaction mixture through a size-exclusion chromatography column equilibrated with the appropriate buffer.

-

Collect the protein-containing fractions.

-

The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the dansyl group (at its λmax).

Visualizations

Proposed Synthesis of 4-Dansyl Aminophenylmercuric Acetate

Caption: Proposed reaction scheme for the synthesis of 4-Dansyl aminophenylmercuric acetate.

General Workflow for Protein Labeling

Caption: General experimental workflow for labeling proteins with 4-Dansyl aminophenylmercuric acetate.

Technical Guide: Detection of Free Thiols in Biological Samples Using Maleimide-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies for the detection of free thiols (sulfhydryl groups, -SH) in biological samples using maleimide-based fluorescent probes. While the specific term "Dapma" is not a commonly recognized acronym for a specific thiol probe, it likely refers to a derivative of N-(4-(dimethylamino)phenyl)maleimide (DAPM) or a similar compound. This guide will focus on a well-characterized and commercially available maleimide-based probe, 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), which serves as an excellent model for this class of reagents.

Introduction to Thiol Detection and Maleimide Probes

Free thiol groups, primarily found in the amino acid cysteine, are crucial for maintaining the redox balance within cells and are integral to the structure and function of many proteins. The quantification of free thiols is essential in various research areas, including drug discovery, toxicology, and the study of oxidative stress-related diseases.

Maleimide-based probes are a class of fluorescent reagents that exhibit high selectivity for free thiol groups. These probes are typically non-fluorescent or weakly fluorescent in their native state. Upon reaction with a thiol, a stable, highly fluorescent thioether adduct is formed, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence mechanism provides a sensitive and specific method for thiol quantification.

Mechanism of Action

The detection of free thiols by maleimide-based probes relies on a Michael addition reaction. The electron-deficient double bond of the maleimide ring is highly reactive towards the nucleophilic sulfhydryl group of a thiol. This reaction forms a stable, non-fluorescent succinimide-thioether conjugate, which disrupts the quenching mechanism of the probe and results in a strong fluorescent signal.

Figure 1: Reaction mechanism of a maleimide-based probe with a free thiol.

Quantitative Data for a Model Probe: 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

The following table summarizes the key quantitative parameters for CPM, a representative maleimide-based fluorescent probe for thiol detection.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 387 nm | [1] |

| Emission Maximum (λem) | 468 nm | [1] |

| Molar Extinction Coefficient (ε) | ≥ 30,000 cm⁻¹M⁻¹ | [2] |

| Appearance | Solid | [1] |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

This section provides a general protocol for the detection of free thiols in biological samples using a maleimide-based fluorescent probe like CPM. This protocol may need to be optimized for specific sample types and experimental conditions.

Reagent Preparation

-

Probe Stock Solution: Prepare a stock solution of the maleimide probe (e.g., CPM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

-

Assay Buffer: A common assay buffer is 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA.[3] The pH of the buffer is critical, as the reaction of maleimides with thiols is most efficient at a pH between 6.5 and 7.5.

-

Thiol Standard: Prepare a stock solution of a known thiol, such as L-cysteine or glutathione (GSH), in the assay buffer. This will be used to generate a standard curve for the quantification of unknown samples.

Sample Preparation

-

Cell Lysates: Harvest cells and lyse them using a suitable lysis buffer compatible with the assay. The lysis buffer should not contain any reducing agents that would interfere with the thiol measurement. Centrifuge the lysate to remove cellular debris.

-

Tissue Homogenates: Homogenize the tissue in the assay buffer and centrifuge to clarify the homogenate.

-

Plasma and Serum: Samples can often be used directly after appropriate dilution in the assay buffer. Deproteinization may be necessary for some applications.

Assay Procedure

The following workflow outlines the steps for a typical thiol detection assay.

Figure 2: General workflow for a maleimide-based thiol detection assay.

-

Standard Curve: Prepare a series of dilutions of the thiol standard in the assay buffer.

-

Sample and Standard Addition: Add your samples and the thiol standards to the wells of a microplate.

-

Probe Addition: Add the diluted maleimide probe solution to each well. The final concentration of the probe should be optimized but is typically in the low micromolar range.

-

Incubation: Incubate the plate at room temperature, protected from light, for a sufficient time to allow the reaction to go to completion (typically 15-30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen probe (e.g., λex = 387 nm and λem = 468 nm for CPM).[1]

Data Analysis

-

Subtract the fluorescence of a blank (assay buffer + probe) from all readings.

-

Plot the fluorescence intensity of the standards versus their known concentrations to generate a standard curve.

-

Use the standard curve to determine the concentration of free thiols in your unknown samples.

Selectivity of Maleimide Probes

Maleimides are highly selective for thiols over other nucleophilic functional groups found in biological molecules, such as amines, at neutral pH. While some reaction with amines can occur at higher pH, under the recommended assay conditions (pH 6.5-7.5), the reaction with thiols is significantly more favorable.

Conclusion

Maleimide-based fluorescent probes provide a sensitive, selective, and convenient method for the quantification of free thiols in a variety of biological samples. By understanding the reaction mechanism and following a carefully optimized protocol, researchers can obtain reliable and reproducible data on the thiol status of their samples. This information is invaluable for advancing our understanding of cellular redox biology and its role in health and disease.

References

The Ambiguity of "Dapma" in Protein Chemistry: A Technical Assessment

The term "Dapma" presents a significant ambiguity within the field of protein chemistry, hindering the development of a comprehensive technical guide on its applications. Extensive searches have revealed that "this compound" is not a universally recognized acronym for a single, widely used reagent or molecule in this context. Instead, the term may refer to several distinct chemical entities, each with different potential, yet not extensively documented, applications in protein science.

Initial investigation into the identity of "this compound" revealed multiple possibilities, including:

-

4-Dansyl aminophenylmercuric acetate (this compound) : This compound emerged as the most probable candidate for a protein chemistry reagent due to its structure. The dansyl group is a well-established fluorescent probe frequently used to label proteins for spectroscopic analysis. The mercuric acetate component suggests a mechanism for covalent modification of proteins, likely targeting sulfhydryl groups in cysteine residues. However, a thorough review of scientific literature failed to uncover substantial research detailing its specific applications, experimental protocols, or its use in elucidating protein signaling pathways.

-

Dimethylamino Propyl Methacrylamide (DMAPMA) : This monomer is primarily utilized in the synthesis of polymers. While these polymers may have downstream applications in areas like protein purification or immobilization, DMAPMA itself is not directly used as a tool for studying protein chemistry in the manner of a labeling reagent or probe.

-

Other Acronyms : The search also identified "DAP12," an adapter protein in immunology; "Dap," an abbreviation for the antibiotic Daptomycin or the amino acid 2,3-diaminopropionic acid; and "DAMPs" (Damage-Associated Molecular Patterns). These entities, while relevant to biochemistry and drug development, do not align with the likely intent of a query focused on a chemical tool for protein chemistry.

Due to the lack of specific and detailed scientific literature for any of the potential interpretations of "this compound," particularly "4-Dansyl aminophenylmercuric acetate," it is not feasible to construct an in-depth technical guide that meets the core requirements of providing quantitative data, detailed experimental protocols, and visualizations of signaling pathways. The foundational information necessary to create such a document is not presently available in the public domain.

For researchers, scientists, and drug development professionals, this ambiguity underscores the importance of precise nomenclature in scientific communication. Without a clear and widely accepted definition of "this compound" in the context of protein chemistry, it is impossible to provide the requested technical documentation. Further research and clarification would be needed to identify the specific compound of interest before a meaningful and accurate guide could be developed.

An In-depth Technical Guide to 4-Dansyl Aminophenylmercuric Acetate (Dapma)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is available for 4-Dansyl aminophenylmercuric acetate (Dapma). This guide synthesizes available information on its constituent chemical moieties—the dansyl group and phenylmercuric acetate—to provide a comprehensive overview. Information derived from the related compound p-aminophenylmercuric acetate (APMA) is noted where applicable.

Core Chemical Structure and Identifiers

4-Dansyl aminophenylmercuric acetate, abbreviated as this compound, is an organomercurial compound featuring a fluorescent dansyl group. This structure suggests a dual functionality: the phenylmercuric acetate moiety's reactivity towards sulfhydryl groups and the dansyl group's fluorescent properties, making it a potential tool in biochemical and cellular research.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | acetyloxy-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]mercury |

| Acronym | This compound |

| CAS Number | 53282-60-3 |

| Molecular Formula | C₂₀H₂₀HgN₂O₄S |

| Molecular Weight | 585.0 g/mol |

Physicochemical Properties

Table 2: Physicochemical Properties of p-Aminophenylmercuric Acetate (APMA)[1][2]

| Property | Value |

| Appearance | White to off-white powder[1][2] |

| Melting Point | 163-165 °C[2] |

| Solubility | Water: 5 mM[1]DMSO: ≥10 mg/mL[2][3]Glacial Acetic Acid: 50 mg/mL |

Potential Mechanism of Action and Biological Activity

While direct studies on this compound's mechanism of action are lacking, its biological activity can be postulated based on the well-characterized functions of its two primary components: the phenylmercuric acetate group and the dansyl group.

The phenylmercuric acetate moiety is known to be a thiol-blocking reagent.[1] It readily reacts with cysteine residues in proteins. This reactivity is the basis for the use of the related compound, APMA, as an activator of matrix metalloproteinases (MMPs).[1][3][4] APMA disrupts the "cysteine switch," a coordination of a cysteine sulfhydryl group with the catalytic zinc ion in the pro-domain of MMPs, leading to their activation.[3] It is highly probable that this compound exerts a similar effect on MMPs and other sulfhydryl-containing proteins.

The dansyl group is a widely used fluorescent probe. Its fluorescence is highly sensitive to the polarity of its local environment, exhibiting strong emission in nonpolar environments and weaker fluorescence in polar, aqueous environments. This property allows it to be used to probe binding sites on proteins and membranes.

Combining these functionalities, this compound could theoretically be used to:

-

Activate MMPs and other cysteine-containing enzymes.

-

Fluorescently label proteins at or near cysteine residues.

-

Probe the local environment of sulfhydryl groups within proteins or biological membranes.

Below is a conceptual diagram illustrating the potential interaction of this compound with a cysteine-containing protein, leading to both modification of the protein and a change in the fluorescence of the dansyl group.

Caption: Conceptual workflow of this compound interacting with a protein.

Experimental Protocols

General Synthesis of a Dansylated Amine

Materials:

-

p-Aminophenylmercuric acetate (APMA)

-

Dansyl chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Tertiary amine base (e.g., triethylamine)

Procedure:

-

Dissolve p-aminophenylmercuric acetate in the anhydrous solvent.

-

Add a slight molar excess of the tertiary amine base to the solution.

-

Slowly add a solution of dansyl chloride (in the same solvent) to the APMA solution while stirring.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography.

-

Upon completion, the reaction mixture would be worked up, likely involving washing with aqueous solutions to remove the hydrochloride salt of the base and any excess reagents.

-

The crude product would then be purified, for example, by column chromatography or recrystallization.

The workflow for this generalized synthesis is depicted below.

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methods

Characterization of the synthesized this compound would employ standard analytical techniques.

Table 3: Potential Analytical Methods for this compound

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | To determine the absorption spectrum. |

| Fluorimetry | To characterize the fluorescence excitation and emission spectra. |

| High-Performance Liquid Chromatography (HPLC) | To assess purity. |

Safety and Handling

Organomercurial compounds are highly toxic.[1] this compound should be handled with extreme caution, using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All work should be conducted in a well-ventilated fume hood. Waste should be disposed of according to institutional and national guidelines for hazardous materials.

References

- 1. 4-Aminophenylmercuric acetate - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ≥90% (HPLC), MMP activator, solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes [mdpi.com]

A Technical Guide to Mass Spectrometry-Based Methods for Studying Protein Conformation and Interaction

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a tool specifically named "Dapma" for studying protein conformation did not yield relevant results. It is possible that this is a niche or proprietary tool, a misspelling, or an abbreviation not in wide circulation. This guide, therefore, focuses on widely-used and powerful mass spectrometry-based techniques that serve a similar purpose: the study of protein conformation, dynamics, and interactions. Specifically, this guide details Chemical Cross-linking Mass Spectrometry (CX-MS) and Stable Isotope Labeling by Amino acids in cell culture (SILAC).

Introduction

Understanding the three-dimensional structure of proteins and their conformational changes is paramount in deciphering their biological functions, mechanisms of disease, and for the rational design of therapeutics. While techniques like X-ray crystallography and NMR spectroscopy provide high-resolution structural information, they often require large amounts of pure, stable protein and may not capture the full dynamic range of protein conformations in solution. Mass spectrometry (MS)-based approaches have emerged as powerful complementary tools to probe protein architecture, conformational dynamics, and protein-protein interactions in a more native-like context.

This technical guide provides an in-depth overview of two prominent MS-based methodologies: Chemical Cross-linking Mass Spectrometry (CX-MS) for mapping protein topology and interactions, and Stable Isotope Labeling by Amino acids in cell culture (SILAC) for quantitative analysis of protein abundance changes that can be indicative of conformational shifts or alterations in interaction networks.

Chemical Cross-linking Mass Spectrometry (CX-MS)

CX-MS is a technique used to identify amino acid residues that are in close proximity in a protein or protein complex.[1] This is achieved by covalently linking residues using chemical cross-linkers of a defined length. Subsequent enzymatic digestion and mass spectrometry analysis identify the cross-linked peptides, providing distance constraints that can be used to model the protein's three-dimensional structure and interaction interfaces.[1][2]

Experimental Protocol: CX-MS using Disuccinimidyl Suberate (DSS)

This protocol outlines a general workflow for cross-linking a purified protein or protein complex using the amine-reactive cross-linker DSS.

1. Reagent Preparation:

-

Cross-linking Buffer: Prepare a buffer compatible with the protein of interest and the cross-linking reaction (e.g., HEPES, PBS), ensuring it is amine-free (avoid Tris, glycine).

-

DSS Stock Solution: Immediately before use, dissolve DSS in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 25-50 mM.

2. Protein Preparation:

-

Ensure the purified protein sample is in the desired cross-linking buffer at an appropriate concentration (typically 0.1-1 mg/mL).

-

The protein sample should be free of any interfering substances, such as primary amines.

3. Cross-linking Reaction:

-

Add the DSS stock solution to the protein sample to achieve a final DSS concentration in the range of 10-200 µM. The optimal concentration should be determined empirically.

-

Incubate the reaction mixture at room temperature or 4°C for 30-60 minutes.

-

Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.

4. Sample Preparation for Mass Spectrometry:

-

Denaturation, Reduction, and Alkylation: Denature the cross-linked protein sample using a chaotropic agent like urea. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).

-

Enzymatic Digestion: Digest the protein sample into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.[3]

-

Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with mass spectrometry analysis.[3]

5. Mass Spectrometry Analysis:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to select precursor ions for fragmentation.

6. Data Analysis:

-

Use specialized software (e.g., pLink, MaxQuant) to identify the cross-linked peptides from the MS/MS spectra.

-

The software searches for pairs of peptides linked by the cross-linker, considering the mass modification introduced by the cross-linker.

-

The identified cross-links provide distance constraints that can be mapped onto existing protein structures or used for de novo structural modeling.

Data Presentation: CX-MS

The quantitative data from a CX-MS experiment can be summarized in a table that lists the identified cross-linked peptides and their corresponding positions in the protein sequence(s).

| Cross-link ID | Protein(s) | Peptide 1 | Residue 1 | Peptide 2 | Residue 2 | Cross-linker | Distance Constraint (Å) |

| XL-001 | Protein A | GIVAGVAK | K7 | LIYDGSGK | K15 | DSS | ≤ 24 |

| XL-002 | Protein A | LIYDGSGK | K15 | VFGSLPQK | K22 | DSS | ≤ 24 |

| XL-003 | Protein A - Protein B | AGVAKLIY | K4 | NVISDELK | K8 | DSS | ≤ 24 |

| XL-004 | Protein C | TFEEYLKR | K8 | IYQEMDSK | K15 | DSS | ≤ 24 |

Table 1: Example of quantitative data from a CX-MS experiment. The distance constraint is based on the spacer arm length of the DSS cross-linker.

Visualization: CX-MS Experimental Workflow

References

Early Research on 4-Dansyl Aminophenylmercuric Acetate: A Technical Guide

An In-depth Examination of a Fluorescent Organomercurial Probe

Core Compound Characteristics

4-Dansyl aminophenylmercuric acetate is a derivative of 4-aminophenylmercuric acetate (APMA), where the amino group is covalently modified with a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. This modification imparts fluorescence to the otherwise non-fluorescent APMA molecule, enabling its use in fluorescence-based assays.

Table 1: Physicochemical Properties of Constituent Moieties

| Property | 4-Aminophenylmercuric Acetate (APMA) | Dansyl Chloride |

| Formula | C₈H₉HgNO₂ | C₁₂H₁₂ClNO₂S |

| Molecular Weight | 351.76 g/mol | 269.75 g/mol |

| Appearance | White to slightly yellow crystalline powder | Yellow crystalline solid |

| Solubility | Soluble in DMSO, slightly soluble in water | Soluble in organic solvents (acetone, chloroform, benzene) |

| Reactivity | The mercury atom reacts with sulfhydryl groups. | The sulfonyl chloride group reacts with primary and secondary amines. |

Hypothetical Synthesis Protocol

Based on established chemical principles for the dansylation of amines, the synthesis of 4-Dansyl aminophenylmercuric acetate would likely involve the reaction of 4-aminophenylmercuric acetate with dansyl chloride in an appropriate solvent.

Experimental Protocol: Synthesis of 4-Dansyl Aminophenylmercuric Acetate

-

Dissolution: Dissolve 4-aminophenylmercuric acetate in a suitable aprotic solvent, such as dimethylformamide (DMF) or dioxane, under inert atmosphere.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a proton scavenger for the HCl generated during the reaction.

-

Addition of Dansyl Chloride: Slowly add a solution of dansyl chloride in the same solvent to the reaction mixture at room temperature with constant stirring. The molar ratio of APMA to dansyl chloride should be approximately 1:1.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) by observing the consumption of the starting materials and the formation of a new, fluorescent spot.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

-

Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and fluorescence spectroscopy to confirm its structure and purity.

Proposed Mechanism of Action and Applications

The primary utility of 4-Dansyl aminophenylmercuric acetate would be as a fluorescent probe for detecting and quantifying sulfhydryl groups in proteins and other biological molecules. The mercury atom would form a stable covalent bond with the sulfur atom of a cysteine residue, while the dansyl group would serve as a fluorescent reporter.

Diagram 1: Proposed Reaction with a Cysteine Residue

Caption: Reaction of 4-Dansyl aminophenylmercuric acetate with a protein sulfhydryl group.

Expected Fluorescence Properties

The fluorescence of the dansyl group is highly sensitive to its local environment. When attached to a protein, changes in the polarity of the microenvironment upon protein conformational changes or binding events could lead to shifts in the emission maximum and changes in fluorescence intensity.

Table 2: Anticipated Fluorescence Characteristics

| Parameter | Expected Value/Characteristic |

| Excitation Maximum (λex) | ~330-350 nm |

| Emission Maximum (λem) | ~500-550 nm (highly solvent dependent) |

| Quantum Yield | Moderate to high, dependent on the polarity of the environment |

| Fluorescence Lifetime | In the nanosecond range |

Potential Experimental Workflow

An experiment utilizing 4-Dansyl aminophenylmercuric acetate to label a protein and study its interactions would likely follow the workflow outlined below.

Diagram 2: Experimental Workflow for Protein Labeling and Analysis

Caption: Workflow for protein labeling and subsequent biophysical analysis.

Conclusion

While direct early research on 4-Dansyl aminophenylmercuric acetate is not prominently documented in the searched archives, its conceptual foundation lies in the well-established chemistries of its parent compounds. This guide provides a scientifically plausible framework for its synthesis, mechanism of action, and application as a fluorescent probe for sulfhydryl groups. The combination of the specific reactivity of the phenylmercuric acetate moiety and the environmentally sensitive fluorescence of the dansyl group would have made it a valuable tool for early researchers in biochemistry and molecular biology. Further investigation into historical chemical literature may yet uncover the specific pioneering work on this intriguing compound.

Methodological & Application

Application Notes and Protocols for Protein Labeling with Amine-Reactive Succinimidyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins using amine-reactive succinimidyl esters (SE), a common and effective method for attaching a variety of molecules, such as fluorescent dyes, biotin, or other reporter groups, to a protein of interest. This method primarily targets the primary amines found in the side chain of lysine residues and the N-terminus of the polypeptide chain. The following sections will detail the necessary reagents, a step-by-step experimental protocol, and key considerations for successful protein labeling.

Principle of the Reaction

N-hydroxysuccinimide (NHS) esters are highly reactive compounds that efficiently couple with primary amino groups on proteins in a pH-dependent manner.[1] The reaction results in the formation of a stable amide bond, covalently linking the label to the protein. The optimal pH for this reaction is between 8.3 and 8.5.[1][2] At lower pH values, the amino group is protonated, rendering it unreactive.[1][2] Conversely, at higher pH levels, the hydrolysis of the NHS ester becomes a competing reaction, which can reduce the labeling efficiency.[1][2]

Data Presentation

Table 1: Recommended Molar Excess of Labeling Reagent

| Desired Degree of Labeling | Molar Excess of NHS Ester to Protein | Notes |

| Minimal Labeling (1-2 labels/protein) | 5 - 10 fold | A good starting point for many common proteins to achieve mono-labeling.[1][2] |

| Moderate Labeling (2-4 labels/protein) | 10 - 20 fold | May be suitable for applications requiring a stronger signal. |

| High-Density Labeling (>4 labels/protein) | 20 - 50 fold | Increased risk of protein precipitation and altered function. Optimization is critical. |

Note: The optimal molar excess is empirical and can vary depending on the protein's structure, the number of available lysines, and the specific labeling reagent used.[1][2]

Table 2: Recommended Reaction Conditions

| Parameter | Recommended Range | Rationale |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency but may increase aggregation risk.[2] |

| Reaction Buffer | Phosphate-buffered saline (PBS) or Bicarbonate buffer | Must be free of primary amines (e.g., Tris) which will compete with the protein for the label. |

| Reaction pH | 8.3 - 8.5 | Optimal for the reaction between the NHS ester and primary amines.[1][2] |

| Reaction Time | 1 - 2 hours | Typically sufficient for the reaction to go to completion at room temperature. |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is generally faster. 4°C can be used to slow down the reaction and potentially minimize protein degradation. |

| Solvent for NHS Ester | DMSO or DMF (amine-free) | NHS esters are often not readily soluble in aqueous buffers and should be dissolved in an organic solvent first.[1][2] |

Experimental Protocols

Materials

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

NHS ester labeling reagent

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), high purity, anhydrous

-

Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate, pH 8.3-8.5

-

Purification column (e.g., size-exclusion chromatography, dialysis cassette)

-

Spectrophotometer

Protocol for Protein Labeling

-

Preparation of Protein Solution :

-

Dissolve or dilute the protein to be labeled in the Reaction Buffer to a final concentration of 1-10 mg/mL.[2]

-

Ensure the buffer does not contain any primary amines, such as Tris, as these will compete with the labeling reaction.

-

-

Preparation of NHS Ester Stock Solution :

-

Immediately before use, dissolve the NHS ester labeling reagent in a small amount of high-purity DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[1][2]

-

The volume of the organic solvent should be kept to a minimum, ideally less than 10% of the final reaction volume, to avoid protein denaturation.

-

-

Calculation of Reagent Amount :

-

Labeling Reaction :

-

While gently vortexing the protein solution, add the calculated amount of the NHS ester stock solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is fluorescent.

-

-

Purification of the Labeled Protein :

-

Following the incubation, it is crucial to remove any unreacted labeling reagent. This is typically achieved through size-exclusion chromatography (gel filtration) or dialysis.[2]

-

For size-exclusion chromatography, select a resin with an appropriate fractionation range for the protein of interest.

-

For dialysis, use a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the protein to allow for the removal of the small molecule label.

-

-

Determination of Degree of Labeling (DOL) :

-

The DOL, which is the average number of label molecules per protein, can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled protein at the wavelength corresponding to the maximum absorbance of the protein (typically 280 nm) and the label.

-

The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the label.

-

Visualizations

Caption: Workflow for protein labeling with NHS esters.

References

Application Notes and Protocols: A Step-by-Step Guide for DAPI Staining in Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to 4',6-diamidino-2-phenylindole (DAPI) staining in cells, a widely used technique for fluorescently labeling DNA. These protocols and application notes are intended for researchers, scientists, and drug development professionals who utilize fluorescence microscopy and flow cytometry for cellular analysis.

Introduction

DAPI is a fluorescent stain that exhibits a strong affinity for the adenine-thymine (A-T) rich regions of double-stranded DNA.[1][2] Upon binding to DNA, its fluorescence is significantly enhanced by approximately 20-fold, making it an excellent probe for visualizing cell nuclei.[3][4] DAPI is excited by ultraviolet (UV) light and emits a bright blue fluorescence.[2] Its ability to pass through an intact cell membrane allows for the staining of both live and fixed cells, although it is more commonly used for fixed cells due to its lower permeability in live cells.[1][3]

Key applications of DAPI staining include:

-

Nuclear counterstaining: In multicolor immunofluorescence experiments, DAPI is frequently used to visualize the nucleus, providing a reference for the localization of other cellular components.[2][3]

-

Cell Cycle Analysis: The intensity of DAPI fluorescence is directly proportional to the amount of DNA in a cell, enabling the differentiation of cells in G1, S, and G2/M phases of the cell cycle.[2][5]

-

Apoptosis Detection: Morphological changes in the nucleus, such as chromatin condensation and nuclear fragmentation, which are characteristic of apoptosis, can be readily visualized with DAPI staining.[5][6][7] Apoptotic cells often exhibit brighter DAPI staining due to compromised cell membranes allowing more dye to enter.[5][8]

-

Mycoplasma Contamination Detection: DAPI can be used to detect mycoplasma contamination in cell cultures, as the DNA of these microorganisms will appear as small fluorescent dots outside of the cell nuclei.[1][2]

Mechanism of Action

DAPI binds to the minor groove of double-stranded DNA, with a preference for A-T rich sequences.[1][2][5][9] This interaction is non-intercalative, meaning the dye fits into the groove of the DNA without unwinding the double helix. The binding of DAPI to DNA leads to a significant increase in its fluorescence quantum yield.[10]

Caption: DAPI binds to the minor groove of DNA, and upon excitation with UV light, emits blue fluorescence.

Quantitative Data Summary

The following tables summarize key quantitative data for DAPI staining.

Table 1: Spectral Properties of DAPI

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum | 358 - 360 | [1][2][9] |

| Emission Maximum | 457 - 461 | [1][9][11][12] |

Table 2: Recommended DAPI Concentrations for Various Applications

| Application | Cell State | Recommended Concentration | Incubation Time (minutes) | Reference(s) |

| Nuclear Counterstaining | Fixed | 0.1 - 1 µg/mL | 5 - 15 | [13][14] |

| Live Cell Imaging | Live | Higher concentrations | ~10 | [2][3] |

| Cell Cycle Analysis (Flow) | Fixed | 1 mg/mL (stock) diluted | 30 | [15][16] |

| Apoptosis Detection | Fixed | 10 µM | 7 | [6] |

Experimental Protocols

Protocol 1: DAPI Staining of Fixed Adherent Cells for Fluorescence Microscopy

This protocol describes the standard procedure for staining the nuclei of fixed adherent cells grown on coverslips or in imaging plates.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

DAPI stock solution (e.g., 1-5 mg/mL in deionized water or DMF)[14][17]

-

DAPI working solution (0.5 - 1 µg/mL in PBS)[17]

-

Antifade mounting medium

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips or in an appropriate imaging dish.

-

Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

-

Fixation: Fix the cells by adding 4% PFA in PBS and incubating for 10-20 minutes at room temperature.[17]

-

Washing: Aspirate the fixative and wash the cells twice with PBS.

-

Permeabilization: (Optional, but recommended for optimal staining) Add 0.1% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature.[17]

-

Washing: Aspirate the permeabilization buffer and wash the cells twice with PBS.

-

DAPI Staining: Add the DAPI working solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[13][14]

-

Washing: Aspirate the DAPI solution and wash the cells 2-3 times with PBS to remove unbound dye.[13]

-

Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (UV excitation).

Protocol 2: DAPI Staining for Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for preparing cells for cell cycle analysis using DAPI staining and flow cytometry.

Materials:

-

PBS

-

Ice-cold 70% Ethanol

-

DAPI/Triton X-100 staining solution (e.g., 10 µL of 1 mg/mL DAPI stock in 10 mL of 0.1% Triton X-100 in PBS)[15]

-

RNase A (optional, to reduce RNA binding)

Procedure:

-

Cell Harvesting: Harvest approximately 1-10 million cells. For adherent cells, use trypsinization.

-

Washing: Centrifuge the cells at 500 x g for 5 minutes at 4°C and wash the pellet twice with cold PBS.[15]

-

Fixation: Resuspend the cell pellet in 500 µL of PBS and add this suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.[15]

-

Incubation: Incubate the cells in ethanol for at least 2 hours at 4°C. Cells can be stored at -20°C for longer periods.[15]

-

Rehydration: Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 5 mL of PBS and incubate for 15 minutes at room temperature.[15]

-

Staining: Centrifuge the cells at 1000 x g for 5 minutes and resuspend the pellet in 300 µL of DAPI/Triton X-100 staining solution.[15]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[15]

-

Analysis: Analyze the samples on a flow cytometer using a UV laser for excitation and a blue emission filter.[15]

Workflow Diagrams

Caption: A step-by-step workflow for DAPI staining of fixed adherent cells for microscopy.

Troubleshooting

Table 3: Common Issues and Solutions in DAPI Staining

| Issue | Possible Cause | Suggested Solution | Reference(s) |

| High Background | - DAPI concentration too high- Insufficient washing | - Optimize DAPI concentration (start with 300 nM).- Increase the number and duration of PBS washes after staining. | [13] |

| Weak or No Signal | - Inadequate permeabilization- DAPI degradation | - Ensure proper permeabilization with Triton X-100.- Use freshly prepared DAPI working solution. | [13] |

| Uneven Staining | - Cell clumps- Uneven application of reagents | - Ensure a single-cell suspension for flow cytometry.- Ensure the entire sample is covered with staining solution. | [15] |

| Bleed-through into Green Channel | - Spectral overlap of DAPI emission | - Reduce DAPI concentration.- Optimize imaging settings on the microscope to minimize cross-talk. | [18] |

Conclusion

DAPI staining is a simple, robust, and versatile method for nuclear visualization in a wide range of cell biology applications. By following the detailed protocols and considering the troubleshooting guidelines provided in these application notes, researchers can achieve high-quality, reproducible results for their studies in basic research and drug development.

References

- 1. DAPI - Wikipedia [en.wikipedia.org]

- 2. bosterbio.com [bosterbio.com]

- 3. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Labeling nuclear DNA using DAPI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Detection of apoptosis by DAPI staining [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. How does DAPI work? | AAT Bioquest [aatbio.com]

- 11. Spectrum [DAPI (4,6-Diamidino-2-phenylindole)] | AAT Bioquest [aatbio.com]

- 12. optolongfilter.com [optolongfilter.com]

- 13. betalifesci.com [betalifesci.com]

- 14. youtube.com [youtube.com]

- 15. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 16. DAPI Cell Cycle Staining Protocol [icms.qmul.ac.uk]

- 17. m.youtube.com [m.youtube.com]

- 18. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]

Application Notes and Protocols for Thiol Imaging in Fluorescence Microscopy using Thiol-Reactive Probes

Introduction to Thiol Imaging

Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis and are involved in a multitude of physiological and pathological processes.[1][2][3] The sulfhydryl group (-SH) in these molecules is highly reactive and participates in various cellular functions, including enzyme catalysis, antioxidant defense, and signal transduction.[1][4] Aberrant levels of biological thiols have been implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2][3] Consequently, the ability to detect and quantify thiols in living cells with high spatial and temporal resolution is of great importance for both basic research and drug development.

Fluorescence microscopy, coupled with the use of specific fluorescent probes, has emerged as a powerful tool for visualizing biological thiols in their native cellular environment.[1][2] These probes are designed to react selectively with thiols, resulting in a change in their fluorescent properties, such as an increase in fluorescence intensity or a shift in the emission wavelength. This allows for the real-time monitoring of thiol dynamics within live cells.

This document provides detailed application notes and protocols for the use of a common class of thiol-reactive fluorescent probes for imaging thiols in fluorescence microscopy. The protocols and data presented here are representative and can be adapted for various specific probes and experimental setups.

Principle of Thiol Detection

Many fluorescent probes for thiol detection operate via a reaction-based mechanism where the thiol group acts as a nucleophile.[4] A common strategy involves the Michael addition reaction, where the thiol group adds across an electron-deficient carbon-carbon double bond (an α,β-unsaturated carbonyl system) present in the probe.[1][4] This reaction is typically fast, selective, and occurs under physiological conditions.

Upon reaction with a thiol, the electronic properties of the fluorophore within the probe are altered, leading to a "turn-on" of fluorescence. This provides a direct correlation between the fluorescence signal and the concentration of thiols.

Quantitative Data of Representative Thiol-Reactive Probes

The selection of a suitable fluorescent probe is critical for successful thiol imaging. The table below summarizes the key photophysical and performance characteristics of several representative thiol-reactive probes. This data is compiled from various sources and serves as a guide for probe selection.

| Probe Type | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Reference |

| Coumarin-based | ~405 | ~463 | ~0.65 (for Cys adduct) | 20 nM | [1] |

| BODIPY-based | ~527 | ~570 | Not Reported | Micromolar range | [4] |

| Resorufin-based | ~560 | ~585 | Not Reported | 0.29 µM | [1] |

| Rhodamine-based | ~556 | ~588 | Not Reported | 8.6 x 10⁻⁸ M | [1] |

| NBD-based | ~468 | ~550 | Not Reported | Not Reported | [3] |

Note: The exact photophysical properties can vary depending on the specific chemical structure of the probe and the local environment.

Experimental Protocols

A. Live-Cell Imaging of Intracellular Thiols

This protocol describes the general steps for staining and imaging intracellular thiols in adherent mammalian cells using a thiol-reactive fluorescent probe.

Materials:

-

Adherent cells (e.g., HeLa, CHO-k1, HepG2)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thiol-reactive fluorescent probe

-

Dimethyl sulfoxide (DMSO)

-

Coverslips or glass-bottom imaging dishes

-

Fluorescence microscope with appropriate filters

Protocol:

-

Cell Seeding:

-

Seed adherent cells on sterile coverslips or in glass-bottom imaging dishes.

-

Culture the cells in a CO₂ incubator at 37°C until they reach the desired confluency (typically 60-80%).

-

-

Probe Preparation:

-

Prepare a stock solution of the thiol-reactive fluorescent probe (e.g., 1-10 mM) in anhydrous DMSO.

-

Protect the stock solution from light and moisture. Store at -20°C.

-

On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed serum-free medium or PBS.

-

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Wash the cells twice with pre-warmed PBS.

-

Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in the CO₂ incubator. The optimal incubation time should be determined empirically for each cell type and probe.

-

-

Washing:

-

Aspirate the probe-containing medium.

-

Wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

-

-

Imaging:

-

Add fresh pre-warmed culture medium or PBS to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the chosen probe.

-

For live-cell imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

-

B. Data Analysis

-

Image Acquisition:

-

Acquire images using the appropriate excitation and emission filters.

-

Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[5]

-

-

Image Processing:

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) for quantitative analysis.

-

Correct for background fluorescence by subtracting the average fluorescence intensity of a region of interest with no cells.

-

-

Quantification:

-

Measure the mean fluorescence intensity of individual cells or specific subcellular regions.

-

For ratiometric probes, calculate the ratio of fluorescence intensities at two different emission wavelengths.

-

Normalize the fluorescence intensity to a control group if comparing different experimental conditions.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak fluorescence signal | Probe concentration is too low. | Increase the probe concentration. |

| Incubation time is too short. | Increase the incubation time. | |

| Incorrect filter set. | Ensure the filter set matches the probe's excitation and emission spectra. | |

| Low thiol levels in cells. | Use a positive control (e.g., treat cells with a thiol-containing compound like N-acetylcysteine). | |

| High background fluorescence | Incomplete removal of unbound probe. | Increase the number of washing steps. |

| Probe concentration is too high. | Decrease the probe concentration. | |

| Autofluorescence from cell culture medium. | Use a phenol red-free medium for imaging.[6] | |

| Cell death or morphological changes | Probe cytotoxicity. | Decrease the probe concentration and/or incubation time. |

| Phototoxicity from imaging. | Reduce the excitation light intensity and exposure time. |

Conclusion

The use of thiol-reactive fluorescent probes in conjunction with fluorescence microscopy provides a powerful approach for the visualization and quantification of biological thiols in living cells. The protocols and guidelines presented in this document offer a starting point for researchers to design and execute their own thiol imaging experiments. Careful optimization of probe concentration, incubation time, and imaging parameters is essential for obtaining reliable and reproducible results.

References

- 1. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

Application Notes and Protocols for Quantification of Protein Sulfhydryl Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of sulfhydryl groups (-SH) in proteins is crucial for understanding protein structure, function, and stability. Cysteine residues, with their reactive thiol groups, are involved in a myriad of biological processes, including enzyme catalysis, redox signaling, and the formation of disulfide bonds that stabilize protein structures. Alterations in the redox state of protein thiols can be indicative of oxidative stress and are relevant in various disease states and in the development of therapeutic proteins.

This document provides detailed application notes and protocols for two widely used methods for quantifying protein sulfhydryl groups: a fluorescent assay using N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) and a colorimetric assay using Ellman's Reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). These protocols are designed to provide researchers with the necessary information to accurately and reliably measure protein thiol content.

Assay Principles

1. Fluorescent Maleimide-Based Assay (DACM Assay)

This assay utilizes a fluorogenic maleimide derivative, DACM, which is essentially non-fluorescent by itself. Upon reaction with a sulfhydryl group, a stable thioether bond is formed, resulting in a highly fluorescent product.[1] The increase in fluorescence intensity is directly proportional to the concentration of sulfhydryl groups in the sample. This method is highly specific for thiols at neutral pH and offers high sensitivity.[1][2]

2. Colorimetric Ellman's Assay (DTNB Assay)

Ellman's assay is a robust and widely adopted method for quantifying free sulfhydryl groups.[3][4] The assay is based on the reaction of DTNB with a free thiol group, which cleaves the disulfide bond in DTNB to produce 2-nitro-5-thiobenzoate (TNB) and a mixed disulfide. TNB is a yellow-colored product with a strong absorbance at 412 nm.[3][5] The concentration of sulfhydryl groups can be determined by measuring the absorbance of TNB and using its molar extinction coefficient.

Experimental Protocols

Protocol 1: Fluorescent Quantification of Protein Sulfhydryl Groups using DACM

This protocol is adapted for the use of N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) or other suitable fluorescent maleimides.

Materials:

-

DACM or other fluorescent maleimide

-

Protein sample

-

Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Microplate reader with fluorescence capabilities

-

Black, flat-bottom 96-well plates

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

Procedure:

-

Prepare Protein Sample:

-

Dissolve the protein sample in PBS (pH 7.2-7.5) to a final concentration of 1-10 µM. If the buffer contains thiols (e.g., DTT), they must be removed by dialysis or gel filtration prior to the assay.

-

For the determination of total sulfhydryl groups (both free and disulfide-bonded), pre-treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds.

-

-

Prepare DACM Stock Solution:

-

Allow the vial of DACM to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of DACM in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This stock solution can be stored at -20°C, protected from light and moisture, for up to one month.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the DACM stock solution to the protein sample.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Fluorescence Measurement:

-

Transfer 100 µL of the reaction mixture to a well in a black 96-well plate.

-

Measure the fluorescence intensity using a microplate reader. For DACM, the typical excitation wavelength is around 400 nm and the emission wavelength is around 485 nm.[1]

-

-

Data Analysis:

-

Prepare a standard curve using a known concentration of a thiol-containing compound, such as L-cysteine or glutathione, reacted with DACM under the same conditions.

-

Determine the concentration of sulfhydryl groups in the protein sample by interpolating its fluorescence reading on the standard curve.

-

Protocol 2: Colorimetric Quantification of Protein Sulfhydryl Groups using Ellman's Reagent (DTNB)

Materials:

-

Ellman's Reagent (DTNB)

-

Protein sample

-

Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 8.0

-

L-cysteine hydrochloride monohydrate (for standard curve)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm

-

Cuvettes or clear, flat-bottom 96-well plates

Procedure:

-

Prepare Reagents:

-

Assay Reaction:

-

For a standard 1 mL cuvette assay:

-

Add 50 µL of the 10.1 mM DTNB stock solution to 950 µL of the protein sample (diluted in Reaction Buffer).

-

For the blank, add 50 µL of the DTNB stock solution to 950 µL of the Reaction Buffer.

-

For the standards, add 50 µL of the DTNB stock solution to 950 µL of each L-cysteine standard.

-

-

For a 96-well plate assay:

-

Add 10 µL of the protein sample or standard to a well.

-

Add 200 µL of the DTNB solution (diluted to an appropriate working concentration in the Reaction Buffer).

-

-

-

Incubation:

-

Absorbance Measurement:

-

Measure the absorbance of the samples and standards at 412 nm.[3]

-

-

Data Analysis:

-

Using a Standard Curve: Subtract the absorbance of the blank from the absorbance of the standards and samples. Plot the absorbance of the L-cysteine standards versus their known concentrations. Determine the concentration of sulfhydryl groups in the protein sample from the standard curve.

-

Using the Molar Extinction Coefficient: Calculate the concentration of sulfhydryl groups using the Beer-Lambert law (A = εbc), where:

-

Quantitative Data Summary

| Parameter | Fluorescent Maleimide Assay (DACM) | Colorimetric Ellman's Assay (DTNB) |

| Reagent | N-(7-dimethylamino-4-methylcoumarinyl)maleimide | 5,5'-dithio-bis-(2-nitrobenzoic acid) |

| Detection Principle | Fluorescence | Colorimetric (Absorbance) |

| Excitation Wavelength | ~400 nm[1] | N/A |

| Emission Wavelength | ~485 nm[1] | N/A |

| Absorbance Wavelength | N/A | 412 nm[3] |

| Molar Extinction Coefficient | N/A (requires standard curve) | 14,150 M⁻¹cm⁻¹ for TNB[5][7] |

| Reaction pH | 7.0 - 7.5[2] | 8.0[3] |

| Incubation Time | 2 hours to overnight[2] | 15 minutes[3][4] |

| Incubation Temperature | Room Temperature or 4°C[2] | Room Temperature |

| Standard Compound | L-cysteine or Glutathione | L-cysteine or Glutathione[3] |

Experimental Workflows and Diagrams

Caption: Workflow for the fluorescent DACM assay.